molecular formula C24H21N3O B12609581 Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)- CAS No. 647854-40-8

Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)-

Cat. No.: B12609581
CAS No.: 647854-40-8
M. Wt: 367.4 g/mol
InChI Key: IEOYPWDJRUFUML-UHFFFAOYSA-N
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Description

Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)- is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)- typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Anthracenylcarbonyl Group: This step involves the acylation of the piperazine ring with an anthracenylcarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyridinyl Group: The final step is the coupling of the pyridinyl group to the piperazine ring, which can be achieved through a nucleophilic substitution reaction using a pyridinyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracenylcarbonyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyridinyl group, converting it to a piperidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl halides.

Major Products

    Oxidation Products: Anthraquinones.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Various substituted piperazines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Piperazine derivatives are known for their anthelmintic properties, and this compound may have potential as a pharmaceutical agent.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

Industry

    Material Science: It can be used in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)- would depend on its specific application. In pharmacology, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The anthracenylcarbonyl group could facilitate binding to hydrophobic pockets, while the pyridinyl group may participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simple heterocyclic compound with two nitrogen atoms.

    1-(9-Anthracenylcarbonyl)piperazine: Lacks the pyridinyl group.

    4-(2-Pyridinyl)piperazine: Lacks the anthracenylcarbonyl group.

Uniqueness

Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)- is unique due to the presence of both the anthracenylcarbonyl and pyridinyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

647854-40-8

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

anthracen-9-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C24H21N3O/c28-24(27-15-13-26(14-16-27)22-11-5-6-12-25-22)23-20-9-3-1-7-18(20)17-19-8-2-4-10-21(19)23/h1-12,17H,13-16H2

InChI Key

IEOYPWDJRUFUML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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